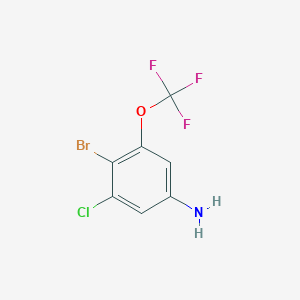

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline is an organic compound characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Nitration: Introduction of a nitro group to the aromatic ring.

Reduction: Conversion of the nitro group to an amino group.

Halogenation: Introduction of bromine and chlorine atoms to specific positions on the aromatic ring.

Trifluoromethoxylation: Introduction of the trifluoromethoxy group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This often includes optimizing reaction conditions to improve yield and reduce costs. Industrial processes may also involve continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Scientific Research Applications

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline has diverse applications across several scientific domains:

Organic Synthesis

- Building Block : It is utilized as a building block in the synthesis of complex organic molecules, particularly in the development of trifluoromethylpyridines, which are key motifs in many pharmaceutical and agrochemical compounds.

- Suzuki-Miyaura Coupling : This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming biaryl compounds that are significant in organic synthesis.

Medicinal Chemistry

- Anticancer Properties : Research indicates that it may inhibit TMPRSS4 serine protease activity, which is crucial for cancer cell invasion suppression. This suggests potential applications in developing anticancer agents.

- Neuroprotective Agents : It serves as an intermediate for synthesizing labeled Riluzole, a neuroprotective medication used in treating amyotrophic lateral sclerosis (ALS).

Agrochemicals

- The compound is involved in the synthesis of various agrochemicals that protect crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have been developed and acquired ISO common names.

The biological activity of this compound is mediated through various biochemical pathways:

- Enzyme Interaction : It interacts with specific enzymes and proteins, influencing cellular metabolism and signaling pathways.

- Toxicity Profile : While it shows potential biological activities, it can also cause skin irritation and serious eye damage upon contact, necessitating careful handling in laboratory settings.

Mécanisme D'action

The mechanism of action of 4-Bromo-3-chloro-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The halogen atoms can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-3-(trifluoromethyl)aniline

- 3-Bromobenzotrifluoride

- 4-Bromo-3-chlorophenol

Uniqueness

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline is unique due to the presence of both bromine and chlorine atoms, as well as the trifluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .

Activité Biologique

4-Bromo-3-chloro-5-(trifluoromethoxy)aniline is an aromatic amine characterized by its complex structure, which includes bromine, chlorine, and trifluoromethoxy functional groups. Its molecular formula is C₇H₄BrClF₃N, with a molecular weight of 274.47 g/mol. This compound has garnered attention for its potential biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure and Properties

The structural features of this compound contribute to its reactivity and biological activity. The presence of halogen atoms (Br, Cl, and F) enhances its lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrClF₃N |

| Molecular Weight | 274.47 g/mol |

| CAS Number | 914225-58-4 |

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including anticancer properties and enzyme inhibition.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown potential as an inhibitor of TMPRSS4 serine protease activity, which is crucial for cancer cell invasion suppression.

Cell Line Studies:

The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.75 | Induces apoptosis via caspase activation |

| U-937 (Acute Monocytic Leukemia) | 1.2 | G2/M phase arrest leading to apoptosis |

These findings suggest that the compound's structural features significantly enhance its anticancer activity compared to other similar compounds.

Enzyme Inhibition

The compound has been implicated in various biochemical pathways through its interaction with enzymes and proteins. It has been shown to inhibit the activity of TMPRSS4 serine protease, which plays a role in tumor progression.

Mechanism of Action:

The mechanism involves binding to specific active sites on the enzyme, leading to a decrease in proteolytic activity that is essential for cancer metastasis.

Case Studies and Research Findings

-

In Vitro Studies:

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 and U-937 cell lines at sub-micromolar concentrations.

- The presence of electron-withdrawing groups at specific positions on the aromatic ring was found to enhance this activity.

-

Toxicity Profile:

- The compound has been noted for causing skin irritation and serious eye damage upon contact, necessitating careful handling in laboratory settings.

- Chronic exposure studies indicate potential adverse effects on cellular integrity and function.

Propriétés

IUPAC Name |

4-bromo-3-chloro-5-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-6-4(9)1-3(13)2-5(6)14-7(10,11)12/h1-2H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPIMBRNIVPLTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Br)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.